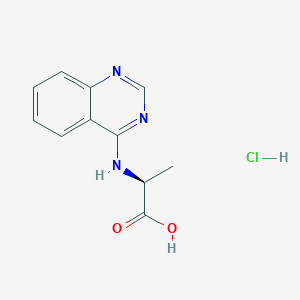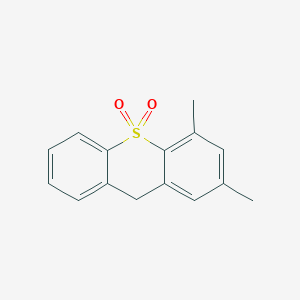
2,4-dimethyl-9H-thioxanthene 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-9H-thioxanthene 10,10-dioxide is an organic compound known for its unique structural and photophysical properties It belongs to the thioxanthene family, which is characterized by a tricyclic structure containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-9H-thioxanthene 10,10-dioxide typically involves the oxidation of 2,4-dimethyl-9H-thioxanthene. A common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetic acid at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dimethyl-9H-thioxanthene 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide back to the parent thioxanthene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-dimethyl-9H-thioxanthene 10,10-dioxide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photochemistry: Acts as a photocatalyst in various photochemical reactions.
Material Science: Incorporated into polymers to enhance their thermal and photophysical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-9H-thioxanthene 10,10-dioxide involves its ability to participate in photophysical processes. It can absorb light and undergo intersystem crossing to a triplet state, which can then participate in energy transfer or electron transfer reactions. The molecular targets and pathways involved include interactions with other aromatic compounds and metal complexes .
Comparación Con Compuestos Similares
Similar Compounds
9,9-dimethyl-9H-thioxanthene 10,10-dioxide: Similar structure but without the 2,4-dimethyl substituents.
Thioxanthone: A related compound with a ketone group instead of the dioxide.
Dibenzothiophene dioxide: Another sulfur-containing tricyclic compound with different substituents.
Uniqueness
2,4-dimethyl-9H-thioxanthene 10,10-dioxide is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. The presence of the 2,4-dimethyl groups can affect the compound’s electronic distribution and steric hindrance, making it distinct from other thioxanthene derivatives .
Propiedades
Número CAS |
7741-53-9 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C15H14O2S/c1-10-7-11(2)15-13(8-10)9-12-5-3-4-6-14(12)18(15,16)17/h3-8H,9H2,1-2H3 |
Clave InChI |
DDVRAGKULRCGCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)CC3=CC=CC=C3S2(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)
![Methyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487420.png)
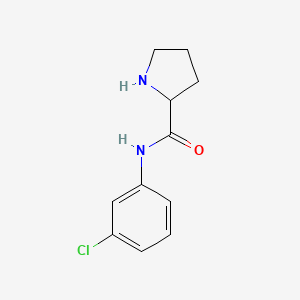
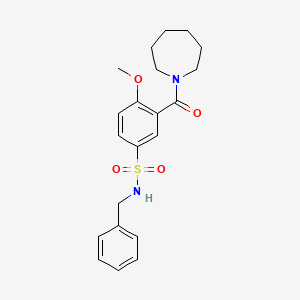
![5-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487437.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)

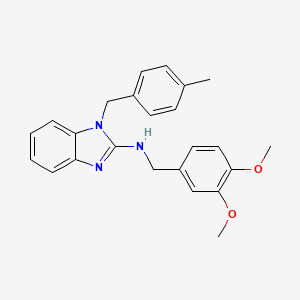
![Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487457.png)
![ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487465.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)
